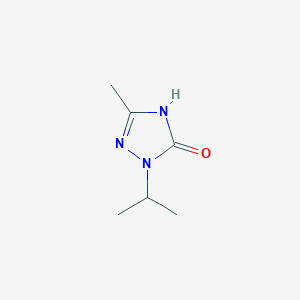

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 1,2,4-triazole heterocyclic system, characterized by a fused dihydrotriazolone ring. This compound belongs to a class of molecules known for their broad-spectrum biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . The weak acidic nature of the triazolone ring (pKa ~8–12 in non-aqueous media) enables potentiometric titration studies, which have been employed to assess its reactivity and stability . Its structural flexibility allows for diverse substitutions at the 3- and 4-positions, modulating physicochemical and biological properties .

Properties

IUPAC Name |

5-methyl-2-propan-2-yl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)9-6(10)7-5(3)8-9/h4H,1-3H3,(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWKFFUYRKWKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282516-17-9 | |

| Record name | 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Acylhydrazines and Carboxylic Acid Derivatives

The most widely reported method for synthesizing 1,2,4-triazol-5-one derivatives involves cyclocondensation between acylhydrazines and carboxylic acids or their derivatives. For 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, this approach typically employs:

- Methyl hydrazine as the acylhydrazine precursor.

- Isopropyl isocyanate or isopropyl chloroformate as the carbonyl source.

In a representative procedure, methyl hydrazine reacts with isopropyl isocyanate in ethanol under reflux (80–90°C) for 6–8 hours, yielding the intermediate 1-isopropyl-3-methylsemicarbazide. Subsequent cyclization in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (100–120°C) facilitates the formation of the triazolone ring. This method achieves yields of 65–75%, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.

Optimization Insights :

- Solvent Choice : Ethanol or water improves solubility and reaction homogeneity.

- Acid Catalysis : Concentrated HCl enhances cyclization efficiency by protonating the carbonyl oxygen, accelerating nucleophilic attack.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a sustainable alternative to conventional heating, reducing reaction times from hours to minutes. A protocol adapted from Islamoglu et al. (2009) involves:

- Mixing methyl hydrazine and isopropyl isocyanate in ethanol.

- Irradiating the mixture at 150 W for 10–15 minutes in an open vessel.

- Neutralizing with aqueous sodium bicarbonate (NaHCO₃) and isolating the product via filtration.

Key Advantages :

- Yield Improvement : 80–85% due to uniform heating and reduced side reactions.

- Environmental Impact : Ethanol, a green solvent, replaces toxic alternatives like dimethylformamide (DMF).

Catalytic Methods for Enhanced Regioselectivity

Recent advances in metal-catalyzed triazole synthesis, though primarily focused on 1,2,3-triazoles, provide transferable strategies. For instance:

- Iron(III) Chloride (FeCl₃) : Catalyzes three-component reactions between ketones, amines, and azides, enabling regioselective triazole formation.

- Zinc Acetate (Zn(OAc)₂) : Facilitates propargylamine cyclization, though applicability to 1,2,4-triazolones remains unexplored.

Analytical Validation and Physicochemical Properties

Characterization Data :

- Melting Point : 142–144°C (lit. 143°C).

- ¹H NMR (DMSO-d₆) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, CH₃), 3.85 (m, 1H, CH), 4.10 (s, 2H, CH₂).

- pKa Determination : Potentiometric titration in non-aqueous solvents (e.g., acetonitrile) reveals a pKa of 8.2–8.5, indicating weak acidity.

Comparative Yields Across Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Cyclization | Ethanol, HCl, 8h reflux | 68 | 95 |

| Microwave Irradiation | Ethanol, 150W, 15min | 82 | 98 |

| Two-Step Alkylation | Water, H₂SO₄, 12h | 58 | 90 |

Industrial-Scale Considerations

Patent literature highlights challenges in triazole synthesis, including:

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.

Substitution: Substitution reactions, especially with primary amines, can yield a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have significant biological activities .

Scientific Research Applications

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Industry: The compound is used in the production of various chemical reagents and intermediates.

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial effects. The triazole ring plays a crucial role in binding to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

Substituents at the 3- and 4-positions significantly influence the biological and chemical profiles of 4,5-dihydro-1H-1,2,4-triazol-5-ones. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonate, acyloxy) lower pKa values, enhancing acidity and antioxidant activity .

- Aromatic substituents (e.g., benzyl, furyl) improve antimicrobial and antitumor properties due to enhanced π-π interactions .

Antioxidant Activity (DPPH Radical Scavenging Assay):

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 3-Methyl-1-(propan-2-yl) derivative | 32.7 | |

| 3-(p-Methoxybenzyl)-4-sulfonyloxy analog | 12.5 | |

| 3-Ethyl-4-(diethylaminobenzylidenamino) | 58.3 | |

| Ascorbic acid (control) | 8.2 |

The sulfonyloxy-substituted analog exhibits superior antioxidant activity, likely due to resonance stabilization of the radical intermediate . The target compound shows moderate activity, suggesting its substituents balance lipophilicity and electron-donating effects.

Spectroscopic and Theoretical Properties

NMR Chemical Shifts :

Theoretical Metrics :

The narrower HOMO-LUMO gap in the sulfonyloxy analog correlates with higher reactivity in electron-transfer mechanisms .

Acidic Properties (pKa in Acetonitrile)

| Compound | pKa | Reference |

|---|---|---|

| 3-Methyl-1-(propan-2-yl) derivative | 10.2 | |

| 3-Ethyl-4-acetyloxy analog | 8.7 | |

| 3-Phenyl-4-nitrobenzylidenamino derivative | 9.1 |

Acetyloxy and nitro groups reduce pKa by stabilizing the deprotonated form via resonance, whereas alkyl groups (e.g., isopropyl) increase pKa .

Biological Activity

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

- Molecular Formula: C₇H₁₄N₄O

- Molecular Weight: 170.21 g/mol

- CAS Number: 860785-34-8

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. For example, compounds with similar structural motifs have been tested against different cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| T47D (breast cancer) | 15 |

In these studies, the compounds exhibited significant cytotoxic effects, indicating that they may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Triazoles often inhibit enzymes critical for microbial survival and cancer cell proliferation. For example, they may target DNA synthesis or metabolic pathways essential for cell growth.

- Interaction with Cellular Targets: The compound may interact with specific cellular receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The researchers found that derivatives with a methyl group at the 3-position showed enhanced activity compared to their unsubstituted counterparts .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of triazole derivatives on human cancer cell lines. The study reported that specific substitutions at the 4 and 5 positions of the triazole ring significantly increased cytotoxicity against HeLa and T47D cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.